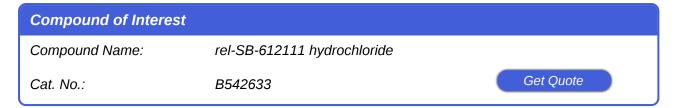


Preclinical Profile of rel-SB-612111 Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of **rel-SB-612111 hydrochloride**, a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. The data presented herein summarizes its binding affinity, in vitro functional activity, and in vivo efficacy across a range of preclinical models, highlighting its potential therapeutic applications.

Core Pharmacological Attributes

rel-SB-612111 hydrochloride is characterized as a high-affinity, selective, and competitive antagonist of the NOP receptor. Its pharmacological activity has been demonstrated in a variety of in vitro and in vivo assays, establishing its profile as a valuable research tool and a potential therapeutic agent for conditions involving the N/OFQ system, such as mood disorders and traumatic brain injury.

Table 1: In Vitro Receptor Binding and Functional Antagonism



Assay Type	Preparation	Species	Parameter	Value	Reference
Receptor Binding	CHO(hNOP) cell membranes	Human	K_i	0.33 nM	[1]
Receptor Binding Selectivity	Selectivity vs. μ-opioid	174-fold	[1]		
Selectivity vs. δ-opioid	6391-fold	[1]		_	
Selectivity vs. κ-opioid	486-fold	[1]			
GTPy[35S] Binding	CHO(hNOP) cell membranes	Human	рК_В	9.70	[2]
cAMP Accumulation	CHO(hNOP)	Human	pK_B	8.63	[2]
Functional Antagonism	Mouse vas deferens	Mouse	pA ₂	8.20 - 8.50	[2]
Rat vas deferens	Rat	pA ₂	8.20 - 8.50	[2]	
Guinea pig ileum	Guinea pig	pA ₂	8.20 - 8.50	[2]	
Neurotransmi tter Release	Mouse cerebral cortex synaptosome s	Mouse	pA₂	8.20 - 8.50	[2]

Table 2: In Vivo Efficacy in Preclinical Models



Model	Species	Route of Administrat ion	Dose Range	Observed Effect	Reference
N/OFQ- induced Pronociceptio n (Tail Withdrawal)	Mouse	i.p.	up to 3 mg/kg	Prevented pronociceptive action of i.c.v. N/OFQ. [3][4]	[3][4]
N/OFQ- induced Antinocicepti on (Tail Withdrawal)	Mouse	i.p.	up to 3 mg/kg	Prevented antinociceptiv e action of i.t. N/OFQ.[3][4]	[3][4]
N/OFQ- induced Food Intake	Mouse	i.p.	1 mg/kg	Fully prevented the orexigenic effect of i.c.v. N/OFQ.[3][4]	[3][4]
Forced Swimming Test	Mouse	i.p.	1 - 10 mg/kg	Reduced immobility time, suggesting an antidepressa nt-like effect.	[3][5]
Tail Suspension Test	Mouse	i.p.	1 - 10 mg/kg	Reduced immobility time.[3]	[3]
Traumatic Brain Injury (CCI Model)	Rat	Topical	10 μM, 100 μM	Improved cerebral blood flow in the ipsilateral cortex.[6][7]	[6][7]



Nociceptin- induced Thermal Hyperalgesia	Rat	i.v.	ED50 = 0.62 mg/kg	Antagonized nociceptininduced hyperalgesia in a carrageenan inflammatory pain model.	[1]
Antimorphine Action of Nociceptin	Not Specified	Not Specified	ED50 = 0.69 mg/kg	Antagonized the antimorphine action of nociceptin.[1]	[1]

Experimental MethodologiesIn Vitro Assays

Receptor Binding Assays:

- Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO(hNOP)) were used.
- Radioligand: [3H]N/OFQ was used as the radiolabeled ligand.
- Procedure: SB-612111 was incubated at various concentrations with the cell membranes and the radioligand. The amount of bound radioactivity was measured to determine the displacement of [3H]N/OFQ by the compound.
- Analysis: The inhibition constant (K_i) was calculated from the concentration-dependent displacement curve.

GTPy[35S] Binding Assays:

• Preparation: CHO(hNOP) cell membranes.



- Procedure: The assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, GTPy[35S], to G-proteins. The ability of SB-612111 to antagonize the N/OFQ-stimulated GTPy[35S] binding was assessed.
- Analysis: The antagonist dissociation constant (pK_B) was determined.

cAMP Accumulation Assays:

- Preparation: Intact CHO(hNOP) cells.
- Procedure: NOP receptor activation by N/OFQ inhibits adenylyl cyclase, leading to a
 decrease in intracellular cAMP levels. The assay measured the ability of SB-612111 to
 reverse the N/OFQ-mediated inhibition of forskolin-stimulated cAMP accumulation.
- Analysis: The antagonist dissociation constant (pK B) was calculated.

In Vivo Models

Mouse Tail Withdrawal Assay:

- Animals: Male Swiss mice.
- Procedure: The distal part of the mouse's tail was immersed in a water bath at a constant temperature, and the latency to tail withdrawal was measured. To assess the antagonism of N/OFQ effects, SB-612111 was administered intraperitoneally (i.p.) prior to intracerebroventricular (i.c.v.) or intrathecal (i.t.) injection of N/OFQ.
- Endpoint: Measurement of tail withdrawal latency.

Food Intake Assay:

- Animals: Sated and food-deprived mice.
- Procedure: For sated mice, SB-612111 was administered i.p. before i.c.v. injection of N/OFQ. For food-deprived mice, SB-612111 was administered i.p., and food intake was measured at various time points.
- Endpoint: Grams of food consumed per kilogram of body weight.



Forced Swimming Test:

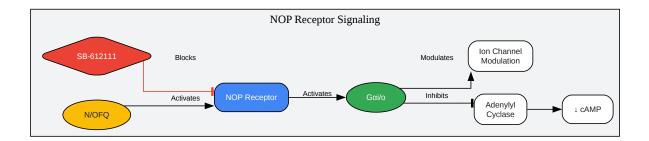
- Animals: Male mice.
- Procedure: Mice were placed in a cylinder filled with water from which they could not escape.
 The duration of immobility was recorded as a measure of depressive-like behavior. SB-612111 was administered prior to the test.
- Endpoint: Immobility time.

Controlled Cortical Impact (CCI) Model of Traumatic Brain Injury:

- Animals: Male Wistar rats.
- Procedure: A craniotomy was performed, and a controlled cortical impact was delivered to the exposed cortex to induce a traumatic brain injury. SB-612111 was applied topically to the exposed cortex.
- Endpoint: Cerebral blood flow was measured using laser speckle contrast imaging.

Signaling Pathways and Experimental Workflows

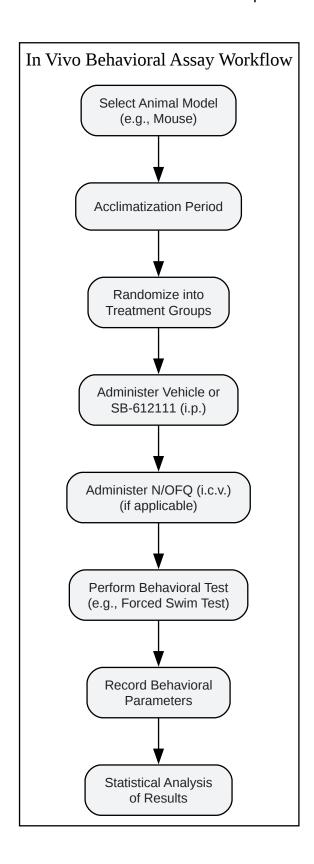
The following diagrams illustrate the mechanism of action of SB-612111 and a typical experimental workflow for its in vivo evaluation.



Click to download full resolution via product page



Caption: Mechanism of action of SB-612111 at the NOP receptor.



Click to download full resolution via product page



Caption: Generalized workflow for in vivo behavioral studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. SB-612111 hydrochloride | NOP receptor antagonist | Probechem Biochemicals [probechem.com]
- 2. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury [frontiersin.org]
- To cite this document: BenchChem. [Preclinical Profile of rel-SB-612111 Hydrochloride: A
 Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b542633#preclinical-studies-of-rel-sb-612111-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com